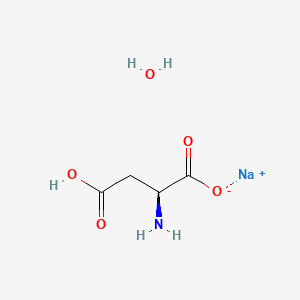

5-氨基-6-甲基吡啶-2(1H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of 5-Amino-6-methylpyridin-2(1H)-one derivatives has been explored in various contexts. For instance, a series of nonnucleoside 3-aminopyridin-2(1H)-one derivatives were synthesized and evaluated for their potential as HIV-1 reverse transcriptase inhibitors. Some of these analogs demonstrated potent inhibitory properties with in vitro IC50 values as low as 19 nM . Another study presented a flexible three-component synthesis of novel δ-amino acids incorporating an imidazo[1,2-a]pyridine backbone, which involved 2-aminopyridine as a starting material . Additionally, a tandem Michael addition/imino-nitrile cyclization synthesis was used to create 2-amino-6-(1-aryl-5-methyl-1H-1,2,3-triazol-4yl)-4-phenylpyridine-3-carbonitrile compounds .

Molecular Structure Analysis

The molecular structure of related pyridinone derivatives has been a subject of interest. For example, the structure of a novel phthalide derivative, 3-((5-methylpyridin-2-yl)amino)isobenzofuran-1(3H)-one, was analyzed using X-ray single crystal diffraction, IR spectroscopy, and quantum chemical computation. The compound crystallized in a monoclinic space group, and the geometrical parameters obtained from XRD studies were in good agreement with the calculated values .

Chemical Reactions Analysis

The reactivity of pyridinone derivatives has been investigated in various chemical reactions. Methyl 5-iodopyridine-2-carboximidate was synthesized and reacted with amino groups of model compounds, including performic acid-oxidized insulin, to introduce heavy atoms into specific sites in proteins . The reaction of protein amino groups with this reagent under mild conditions resulted in the formation of N-monosubstituted amidines .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridinone derivatives have been studied to understand their reactivity and potential applications. For instance, the tautomeric equilibrium of 6-amino-5-benzyl-3-methylpyrazin-2-one was investigated to explore its hydrogen bonding properties. The equilibrium constant for the keto and hydroxyl tautomeric forms was estimated using ultraviolet spectroscopy, suggesting a preference for the keto form in aqueous conditions . Additionally, the electronic properties, such as HOMO and LUMO energies, and thermodynamic properties of the phthalide derivative mentioned earlier were calculated using DFT methods .

科学研究应用

结构和理论分析

- 使用X射线晶体衍射、红外光谱和量子化学计算研究了一种与5-氨基-6-甲基吡啶-2(1H)-酮密切相关的新型邻苯二酮衍生物的结构。这项研究突出了其在晶体学和理论化学研究中的潜力(Yılmaz等人,2020)。

核苷酸合成

- 一项关于扩展遗传密码字母表的研究指出,与5-氨基-6-甲基吡啶-2(1H)-酮结构相似的吡嗪核苷酸可以合成并纳入寡核苷酸中,为遗传研究提供了新的潜力(von Krosigk & Benner, 2004)。

抑制剂研究和复合物合成

- 涉及2-氨基-6-甲基吡啶等与5-氨基-6-甲基吡啶-2(1H)-酮结构相似的化合物的氨基水杨酸盐和Cu(II)络合物的研究表明,对人类碳酸酐酶同工酶具有潜在的抑制活性(Yenikaya et al., 2011)。

互变异构体研究

- 一项关于与5-氨基-6-甲基吡啶-2(1H)-酮相关的6-氨基吡嗪-2-酮的研究提供了关于互变异构平衡和其在理解核酸中氢键作用中的潜力的见解(Voegel et al., 1993)。

晶体结构和氢键作用

- 研究了与5-氨基-6-甲基吡啶-2(1H)-酮类似的衍生物的水合产物的晶体结构,提供了关于氢键离子网络的见解,这可能在材料科学和分子工程中具有重要意义(Waddell et al., 2011)。

氨基-亚胺互变异构

- 一项关于与5-氨基-6-甲基吡啶-2(1H)-酮相关的化合物中光诱导的氨基-亚胺互变异构的研究揭示了关于紫外诱导可逆异构的见解,这在光化学和分子动力学中可能至关重要(Akai et al., 2006)。

安全和危害

属性

IUPAC Name |

5-amino-6-methyl-1H-pyridin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c1-4-5(7)2-3-6(9)8-4/h2-3H,7H2,1H3,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFZBTVLKTXKODT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=O)N1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20646646 |

Source

|

| Record name | 5-Amino-6-methylpyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20646646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-6-methylpyridin-2(1H)-one | |

CAS RN |

88818-90-0 |

Source

|

| Record name | 5-Amino-6-methylpyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20646646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Amino-6-methylpyridin-2(1H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![{2-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]phenyl}methanol](/img/structure/B1292505.png)

![[4-(3-Bromothien-2-yl)phenyl]methanol](/img/structure/B1292514.png)

![1-[4-(3-Bromothien-2-yl)phenyl]ethanone](/img/structure/B1292515.png)